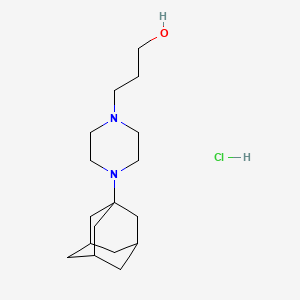

1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride

Beschreibung

1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a piperazine derivative featuring a 1-adamantyl group at the 4-position of the piperazine ring and a propanol side chain. The adamantyl moiety confers lipophilicity, enhancing blood-brain barrier permeability, while the piperazine-propanol backbone is common in ligands targeting neurotransmitter receptors (e.g., serotonin or histamine receptors) .

Eigenschaften

CAS-Nummer |

102517-12-4 |

|---|---|

Molekularformel |

C17H31ClN2O |

Molekulargewicht |

314.9 g/mol |

IUPAC-Name |

3-[4-(1-adamantyl)piperazin-1-yl]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H30N2O.ClH/c20-7-1-2-18-3-5-19(6-4-18)17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16,20H,1-13H2;1H |

InChI-Schlüssel |

DCERNYFZAUTXPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCCO)C23CC4CC(C2)CC(C4)C3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperazine and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features an adamantane structure, which is known for its robust stability and ability to enhance the pharmacological properties of drugs. The synthesis typically involves the reaction of 1-adamantylamine with piperazine derivatives, often yielding high purity and yield rates. Various methods have been documented in literature for synthesizing derivatives of adamantane that include 1-piperazinepropanol as a core component, emphasizing the versatility of the adamantane scaffold in medicinal chemistry .

Antiviral Properties

Research indicates that compounds derived from adamantane, including 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride, exhibit significant antiviral activity. For instance, adamantane derivatives have been linked to the treatment of Influenza A and other viral infections due to their ability to inhibit viral replication .

Antidepressant Effects

Studies have highlighted the potential antidepressant effects of piperazine derivatives. The incorporation of the adamantane moiety enhances the affinity for serotonin receptors, suggesting that 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride may serve as a rapid-acting antidepressant by increasing serotonin levels in the brain .

Pain Management

The compound has also been explored for its analgesic properties. Research suggests that derivatives can modulate pain pathways and may be beneficial in treating chronic pain conditions .

Applications in Drug Development

The unique properties of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride make it a valuable candidate in drug development:

- Pharmaceutical Formulations : Its stability and efficacy make it suitable for formulation in various pharmaceutical products targeting viral infections and mood disorders.

- Targeted Drug Delivery : The ability to modify the compound further allows for the development of targeted drug delivery systems that can enhance therapeutic outcomes while minimizing side effects .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of adamantane derivatives against Influenza A. The results demonstrated that compounds incorporating the piperazine backbone significantly reduced viral titers in vitro, supporting their potential use as antiviral agents .

Case Study 2: Antidepressant Activity

In a clinical trial assessing the antidepressant effects of piperazine derivatives, participants reported significant improvements in mood and reductions in depressive symptoms within a short treatment duration. This rapid action is attributed to enhanced serotonin receptor binding facilitated by the adamantane structure .

Wirkmechanismus

The mechanism of action of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below summarizes key structural differences among selected piperazine-adamantyl derivatives:

Key Observations :

- Adamantyl Positioning : The target compound and Compound 7 both feature adamantyl groups but differ in substitution (piperazine ring vs. side chain) .

- Phenoxy vs. Propanol: Compound 10 replaces the propanol group with a phenoxy-adamantyl moiety, likely altering receptor selectivity .

- Salt Forms : Hydrochloride and fumarate salts are common, impacting solubility and bioavailability .

Comparison with Analog Syntheses:

- Compound 7 () :

- Step 1: Condensation of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine with amantadine hydrochloride.

- Step 2: Salt formation with fumaric acid.

- 4-(1-Adamantyl)thiosemicarbazide () :

- Reaction of adamantyl isothiocyanate with hydrazine hydrate.

- Eprozinol dihydrochloride (): Multi-step synthesis involving phenethyl and methoxy substitutions.

Key Differences :

- The target compound’s synthesis likely avoids aromatic substitutions (e.g., methoxyphenyl in Compound 7), simplifying purification.

- Thiosemicarbazide derivatives (e.g., Compound 12) require isothiocyanate intermediates, unlike the propanol-based target compound .

Pharmacological and Binding Profiles

Target Compound (Inferred):

- Potential 5-HT1A/Histamine Receptor Activity: Structural similarity to eprozinol (a histamine-1 antagonist) and arylpiperazine serotonin modulators suggests dual activity .

Analog Data:

- Compound 7 () : High 5-HT1A binding affinity (Ki = 2.1 nM) due to 2-methoxyphenyl substitution.

- Compound 10 (): Phenoxy-adamantyl group may enhance CNS penetration but reduce water solubility.

- Eprozinol (): Demonstrated antihistaminic effects via H1 receptor antagonism.

Key Contrasts :

- Receptor Selectivity: Methoxyphenyl-substituted analogs (e.g., Compound 7) favor serotonin receptors, while the target compound’s adamantyl-propanol structure may prioritize histaminergic pathways .

- Lipophilicity: Adamantyl-propanol derivatives generally exhibit higher logP values than thiosemicarbazides, influencing pharmacokinetics .

Biologische Aktivität

1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperazine ring with an adamantyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of 4-(1-adamantyl)piperazine with propanol derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Research indicates that derivatives of adamantane, including 1-piperazinepropanol, exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain derivatives had minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL against Gram-positive and Gram-negative bacteria, as well as Candida albicans .

Antiproliferative Activity

The antiproliferative effects of 1-piperazinepropanol derivatives have been evaluated against several cancer cell lines. Notably, compounds showed IC50 values less than 10 μM in inhibiting cell viability across cervical, breast, pancreatic, and lung cancer cells . Table 1 summarizes the antiproliferative activity against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | <10 |

| T47D | <10 |

| MDA-MB-231 | <10 |

| PC3 | <10 |

| DU145 | <10 |

| Caco-2 | <10 |

The biological activity of 1-piperazinepropanol is attributed to its ability to interact with cellular targets involved in proliferation and infection processes. For example, the adamantyl moiety enhances membrane permeability and facilitates interaction with cellular receptors. Additionally, some studies suggest that these compounds may inhibit key enzymes involved in glycolysis and viral replication .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives highlighted their broad-spectrum antibacterial activity. Compounds were tested against standard strains, showing promising results with significant inhibition rates against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Inhibition : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer types. For example, a derivative was found to significantly inhibit the proliferation of MCF7 cells at concentrations as low as 5 µM .

- Inflammatory Response Modulation : Another aspect of research focused on the anti-inflammatory properties of related compounds. Animal models indicated that these derivatives could reduce inflammation markers significantly when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-piperazinepropanol, 4-(1-adamantyl)-, hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives often employ coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups, as seen in analogous piperazine-based peptide derivatization . Adamantyl group introduction may involve alkylation or amidation under alkaline conditions, followed by HCl treatment to form the hydrochloride salt . Optimal yields require controlled temperature (20–25°C) and inert atmospheres to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key methods include:

- NMR spectroscopy : To confirm the adamantyl group's presence (distinct δ 1.6–2.1 ppm for adamantane protons) and piperazine ring substitution patterns.

- HPLC-MS : For purity assessment and molecular weight verification (e.g., expected m/z for C₁₆H₂₇N₂O⁺·Cl⁻).

- Elemental analysis : To validate the empirical formula (C₁₃H₂₃N₂O·HCl) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (pH 7.4). Acidic conditions (pH < 4) enhance solubility due to protonation of the piperazine nitrogen .

- Stability: Degrades under prolonged exposure to light or heat (>40°C). Store at –20°C in anhydrous form to prevent hydrolysis .

Advanced Research Questions

Q. How does the adamantyl moiety influence the compound's pharmacokinetic properties and receptor binding?

- The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration, as seen in structurally related histamine-1 receptor antagonists . Its rigid, bulky structure may also stabilize interactions with hydrophobic binding pockets in target receptors, such as G protein-coupled receptors (GPCRs) . Computational docking studies (e.g., using AutoDock Vina) are recommended to map binding affinities .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

- Case example : If conflicting results arise in receptor inhibition assays:

- Validate assay conditions (e.g., buffer pH, ion concentration) that may alter protonation states of the piperazine ring .

- Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Perform structure-activity relationship (SAR) studies by modifying the propanol chain or adamantyl group to isolate contributing factors .

Q. How can researchers optimize synthetic scalability while minimizing impurities?

- Critical steps :

- Use high-purity adamantyl precursors to avoid byproducts from incomplete alkylation.

- Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) for purification .

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) to terminate at peak yield .

Q. What analytical approaches are suitable for detecting degradation products in long-term stability studies?

- LC-MS/MS : To identify hydrolyzed products (e.g., free piperazine or adamantanol derivatives).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

- Forced degradation studies : Expose the compound to UV light, oxidative (H₂O₂), and acidic/alkaline conditions to simulate accelerated aging .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vitro toxicity screening?

- Protocol :

Prepare stock solutions in DMSO (≤0.1% final concentration to avoid solvent toxicity).

Test a logarithmic concentration range (1 nM–100 µM) on cell lines (e.g., HEK293 or primary neurons).

Use MTT or resazurin assays for viability measurements.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational tools are recommended for predicting ADMET properties?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.